molecular formula C20H18FN3O5S B6521039 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 896311-13-0

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B6521039
CAS No.: 896311-13-0
M. Wt: 431.4 g/mol
InChI Key: DVMCMOOVJKTNCY-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a structurally complex sulfonamide derivative characterized by:

  • A furan-2-yl substituent, contributing to aromatic stacking interactions.
  • A pyridin-3-ylmethyl group, offering hydrogen-bonding and metal-coordination capabilities.
  • An ethanediamide linkage, which may stabilize the molecule through intramolecular hydrogen bonding.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c21-15-5-7-16(8-6-15)30(27,28)18(17-4-2-10-29-17)13-24-20(26)19(25)23-12-14-3-1-9-22-11-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCMOOVJKTNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyDescription
Molecular Formula C21H18F2N2O5S
Molecular Weight 448.4 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
CAS Number 896312-02-0

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide and furan moieties are believed to enhance binding affinity and specificity towards these targets, potentially modulating their activity in biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro assays demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HepG21.30
MCF72.50
A5493.00

These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer properties.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were recorded as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

  • In Vivo Tumor Growth Inhibition : A study utilizing xenograft models revealed that treatment with this compound resulted in a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating its potential as a therapeutic agent in oncology.
  • Combination Therapy : In combination with other chemotherapeutic agents, such as taxol, the compound demonstrated enhanced anticancer efficacy, suggesting its utility in combination therapy protocols for improved treatment outcomes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-2-yl group distinguishes it from analogs with bulkier aromatic systems (e.g., chromen-4-one in ). This may reduce steric hindrance, improving binding to flat enzymatic pockets.
  • Compared to the pyridin-2-yl sulfamoyl group in , the pyridin-3-ylmethyl substituent in the target compound could alter electronic distribution and hydrogen-bonding patterns.
  • The ethanediamide linkage is shared with , but the latter’s oxazinan ring introduces conformational rigidity absent in the target.

Physicochemical Properties

Available data for related compounds highlight trends in solubility, stability, and melting points:

Compound / Identifier Melting Point (°C) Yield (%) Elemental Analysis (% Calculated/Found) Reference
Target Compound Not reported Not reported Not reported
Compound from 175–178 28 Not reported
Compound from 76 83 C: 58.59/58.41; H: 4.81/4.70; N: 14.32/14.19

Analysis :

  • The high yield (83%) of suggests efficient synthetic routes for pyridinyl sulfonamides, which could inform optimization for the target compound.
  • The lower melting point (76°C) of versus (175–178°C) may reflect reduced crystallinity due to the flexible pentanamide chain.

Substituent Effects:

  • Furan vs. Pyrimidine : Replacing pyrimidine (as in ) with furan reduces molecular weight and may increase metabolic stability.

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